N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
Description
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a hybrid aromatic-heterocyclic scaffold. Its structure includes:
- Furan-2-yl group: A five-membered oxygen-containing heterocycle.
- Thiophene-2-sulfonyl moiety: A sulfur-containing heterocycle with a sulfonyl group.
- 2,5-Dimethoxybenzene-1-sulfonamide: A substituted benzene ring with electron-donating methoxy groups and a sulfonamide functional group.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7S3/c1-24-13-7-8-14(25-2)16(11-13)29(22,23)19-12-17(15-5-3-9-26-15)28(20,21)18-6-4-10-27-18/h3-11,17,19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXVHKAELVODDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their sulfonylation. The final step involves the coupling of these intermediates with 2,5-dimethoxybenzene-1-sulfonamide under controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The target compound is compared to two analogs from the provided evidence:
Compound A : N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide
- Sulfonyl Group : 4-Methylphenyl (tolyl) instead of thiophene-2-sulfonyl.
- Molecular Formula: Hypothetical C₂₀H₂₁NO₆S₂ (weight: ~459.51 g/mol).
Compound B : N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
- Benzene Substituents : 2,4,6-Trimethyl instead of 2,5-dimethoxy.
- Molecular Formula: C₁₉H₂₁NO₅S₃ (weight: 439.57 g/mol).
- Implications : Methyl groups reduce polarity compared to methoxy, likely decreasing water solubility but improving membrane permeability.
Structural and Functional Comparison Table
Hypothesized Property Differences
Solubility :
- The target compound’s methoxy groups may enhance water solubility compared to Compound B’s methyl groups. Compound A’s tolyl group likely reduces solubility due to increased hydrophobicity.
Metabolic Stability :
- Thiophene-containing compounds (target and Compound B) may undergo oxidative metabolism due to sulfur’s reactivity, whereas Compound A’s tolyl group might be more resistant .
Target Binding :
- The thiophene sulfonyl group in the target compound could engage in unique hydrogen-bonding or van der Waals interactions compared to Compound A’s aromatic tolyl group.
Research Implications and Gaps
- Structural Optimization : Replacing tolyl with thiophene (Compound A → Target) may balance lipophilicity and heterocyclic reactivity for drug design.
- Functional Trade-offs : Methoxy vs. methyl substituents (Target vs. Compound B) highlight a polarity-stability trade-off in sulfonamide derivatives.
- Need for Experimental Data : Absent empirical data on solubility, binding affinity, or bioactivity, these comparisons remain theoretical. Further studies should prioritize in vitro assays and computational modeling.
Biological Activity
The compound 3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a novel synthetic molecule that incorporates a tetrahydroquinazoline framework and an oxadiazole moiety. This structure is of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. The inclusion of the 1,2,4-oxadiazole ring in the compound enhances its lipophilicity and facilitates better membrane penetration, which is crucial for antimicrobial efficacy.
A study conducted by Ahsan et al. (2017) demonstrated that compounds with similar oxadiazole structures showed potent activity against various bacterial strains, particularly Bacillus cereus and Bacillus thuringiensis . The synthesized compounds were tested using disc diffusion methods and exhibited a range of Minimum Inhibitory Concentrations (MICs) against gram-positive bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative A | Bacillus cereus | 20 |
| Oxadiazole Derivative B | Bacillus thuringiensis | 15 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. The presence of the 1,2,3,4-tetrahydroquinazoline structure is associated with various mechanisms of action against cancer cells. For instance, studies have shown that similar compounds can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells .
In vitro studies on cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) revealed that the compound exhibited varying degrees of cytotoxicity. The IC50 values ranged from 0.47 to 1.4 µM for related oxadiazole derivatives targeting TS .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.47 |
| MCF7 | 0.89 |
| HUH7 | 1.40 |
The biological activity of the compound is likely attributed to:
- Inhibition of Enzymatic Pathways : By targeting enzymes like thymidylate synthase.
- Membrane Penetration : Enhanced lipophilicity due to the oxadiazole group allows for better cellular uptake.
- Interaction with Cellular Targets : Potential binding to DNA or RNA structures leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from oxadiazoles:
- Antimicrobial Efficacy : A study by Mohd Amir et al. synthesized a series of oxadiazoles that demonstrated significant antibacterial activity against Mycobacterium tuberculosis and other resistant strains .
- Cytotoxicity in Cancer Models : Research indicated that compounds with structural similarities to our target compound showed promising results in reducing tumor growth in xenograft models .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for assessing the purity of this sulfonamide in academic research?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended, following pharmacopeial protocols (e.g., USP monographs for sulfonamide derivatives). For example, USP methods for ranitidine-related compounds use reversed-phase C18 columns with mobile phases containing phosphate buffers and acetonitrile gradients . Impurity thresholds should adhere to pharmacopeial guidelines (e.g., ≤0.1% for individual impurities) .
Q. What are the key synthetic steps for preparing this compound?
- Methodological Answer : Synthesis typically involves:
Sulfonylation : Reacting thiophene-2-sulfonyl chloride with a furan-2-yl ethylamine intermediate.
Nucleophilic substitution : Coupling the sulfonyl intermediate with 2,5-dimethoxybenzene-1-sulfonamide.
Reaction conditions (e.g., DCM as solvent, 0–25°C) and purification via recrystallization are critical, as seen in analogous sulfonamide syntheses .
Q. How should researchers handle stability issues during storage?
- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers due to the sensitivity of sulfonamide and heterocyclic groups to heat and moisture. Stability studies on similar sulfonamides show degradation rates <2% over six months under these conditions .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts like nitroacetamide derivatives?
- Methodological Answer :
- Use stoichiometric control (e.g., 1:1 molar ratio of thiophene-2-sulfonyl chloride to the amine intermediate) to avoid over-sulfonylation.
- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
- Byproducts such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide can be minimized by reducing nitro group exposure during synthesis .
Q. How to resolve contradictions in NMR data for conformational isomers of this compound?
- Methodological Answer :
- Variable-temperature NMR : Analyze splitting patterns between 25°C and 60°C to identify dynamic rotational isomers of the sulfonamide group.
- 2D-COSY/NOESY : Map spatial interactions between the thiophene sulfonyl and furan groups to confirm preferred conformers.
Discrepancies in coupling constants (e.g., J = 8–12 Hz for adjacent protons) are common in flexible sulfonamide derivatives .
Q. What experimental designs are recommended for evaluating biological activity against microbial targets?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structural analogs : Compare activity to ranitidine-related compounds (e.g., IC₅₀ values for similar sulfonamides range from 8–32 µg/mL) .
- Cytotoxicity screening : Pair with MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to enzymes like dihydrofolate reductase (DHFR), focusing on hydrogen bonds between the sulfonamide group and Arg-57/Asn-64 residues.
- MD simulations : Analyze stability of the thiophene-furan moiety in hydrophobic pockets over 100-ns trajectories.
Validate predictions with mutagenesis data from related sulfonamide inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
